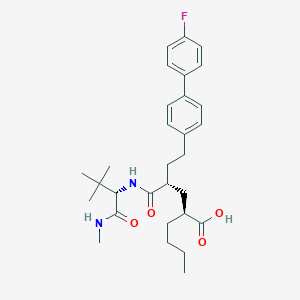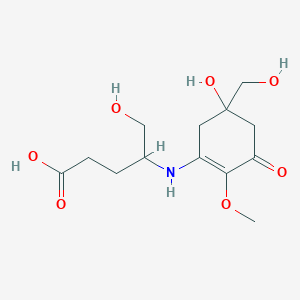
Senkyunolide-H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Senkyunolide-H is a natural phthalide compound predominantly found in the traditional Chinese medicinal plant Ligusticum chuanxiong. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of cardiovascular and cerebrovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Senkyunolide-H can be synthesized through various chemical routes. One common method involves the extraction from Ligusticum chuanxiong using organic solvents followed by purification processes such as chromatography . The synthetic route typically involves the cyclization of precursor molecules under controlled conditions to form the phthalide structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from plant sources. The process includes:
Harvesting: Collecting the plant material.
Extraction: Using solvents like ethanol or methanol to extract the active compounds.
Purification: Employing techniques such as high-performance liquid chromatography to isolate this compound.
Drying and Packaging: The purified compound is then dried and packaged for further use.
Analyse Des Réactions Chimiques
Types of Reactions: Senkyunolide-H undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the phthalide ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may have different pharmacological properties.
Substitution: Various substituents can be introduced into the phthalide ring to create derivatives with potentially improved efficacy.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique pharmacological profiles .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying phthalide chemistry and developing new synthetic methodologies.
Mécanisme D'action
Senkyunolide-H is often compared with other phthalides such as Senkyunolide-I, Senkyunolide-G, and Ligustilide. While all these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and enhanced stability . This uniqueness contributes to its distinct pharmacological profile and therapeutic potential.
Comparaison Avec Des Composés Similaires
- Senkyunolide-I
- Senkyunolide-G
- Ligustilide
- 3-Hydroxy-3-N-butylphthalide
Senkyunolide-H stands out among these compounds for its superior stability and bioavailability, making it a more viable candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
(3E,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4+/t8-,11-/m0/s1 |
Clé InChI |
DQNGMIQSXNGHOA-GMUFXDHJSA-N |
SMILES isomérique |
CCC/C=C/1\C2=C([C@H]([C@H](CC2)O)O)C(=O)O1 |
SMILES canonique |
CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |
Synonymes |
senkyunolide H |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-furazan-3-carboxylic acid [5-(2,4-dimethyl-5-nitro-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B1243619.png)
![2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1243620.png)



![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)





![1-O-(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-O-methyl 2-cyclopentyl-2-phenylpropanedioate](/img/structure/B1243638.png)

